5-(thiophen-2-yl)imidazolidine-2,4-dione
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Overview
Description
5-(Thiophen-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a thiophene ring attached to an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(thiophen-2-yl)imidazolidine-2,4-dione typically involves the reaction of thiophene-2-carboxylic acid with urea under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride, which facilitates the formation of the imidazolidine-2,4-dione ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
5-(Thiophen-2-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of this compound may have anticonvulsant and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(thiophen-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in its role as an anticonvulsant, the compound is believed to modulate voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing excessive neuronal firing . In cancer therapy, it may inhibit tankyrase enzymes, leading to the stabilization of axin and the subsequent inhibition of the Wnt signaling pathway .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-(thiophen-2-yl)imidazolidine-2,4-dione: This compound has a similar structure but with a methyl group attached to the imidazolidine ring.
Imidazolidine-2-thione derivatives: These compounds contain a sulfur atom in place of one of the oxygen atoms in the imidazolidine-2,4-dione ring.
Uniqueness
5-(Thiophen-2-yl)imidazolidine-2,4-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound for the synthesis of novel materials and pharmaceuticals .
Properties
CAS No. |
74126-04-8 |
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Molecular Formula |
C7H6N2O2S |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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